

Technical Guide: 5-bromo-7-iodo-1H-indole (CAS 123020-20-2)

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Compound of Interest

Compound Name: 5-Bromo-7-iodo-1H-indole

Cat. No.: B055206

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 123020-20-2, identified by its IUPAC name **5-bromo-7-iodo-1H-indole**.^{[1][2]} This document details its chemical properties, a plausible synthetic route, and discusses the potential biological significance of this class of compounds in the context of drug discovery and development.

Chemical Identity and Properties

5-bromo-7-iodo-1H-indole is a di-halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of both bromine and iodine atoms on the indole ring makes it a valuable synthetic intermediate for further functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of **5-bromo-7-iodo-1H-indole**

Property	Value	Reference
CAS Number	123020-20-2	[2]
IUPAC Name	5-bromo-7-iodo-1H-indole	[1][2]
Molecular Formula	C ₈ H ₅ BrIN	[2]
Molecular Weight	321.94 g/mol	[2]
Melting Point	80-84 °C	[1]
Canonical SMILES	<chem>Brc1=CC(I)=C2NC=CC2=C1</chem>	[1]
InChI Key	XTIOKZVOCOPDBG-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-bromo-7-iodo-1H-indole** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indoles. A common approach involves the iodination of a substituted aniline followed by a palladium-catalyzed coupling and subsequent cyclization. A general workflow is presented below.

Proposed Synthetic Pathway:

A potential route to **5-bromo-7-iodo-1H-indole** could start from 4-bromo-2-methylaniline. The synthesis would involve an initial iodination step, followed by a Sonogashira coupling with a protected acetylene, and finally, a cyclization to form the indole ring.

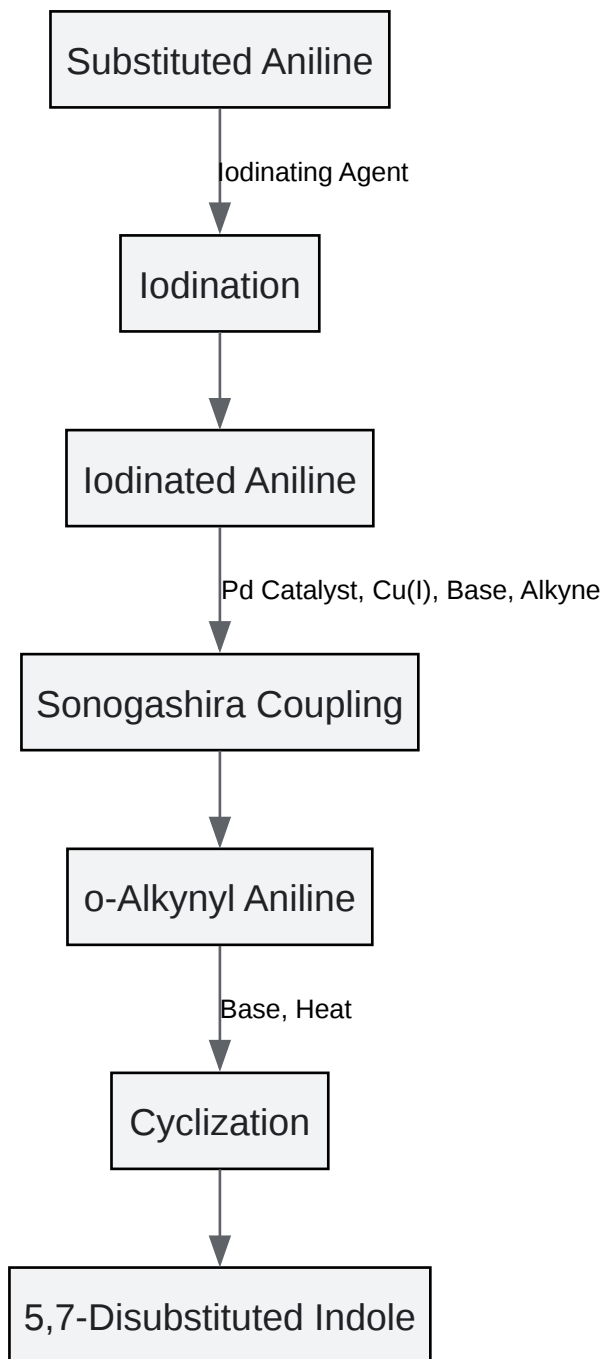
Experimental Protocol: General Procedure for the Synthesis of Substituted Indoles

The following is a generalized protocol based on the synthesis of similar 5,7-disubstituted indoles and should be adapted and optimized for the specific synthesis of **5-bromo-7-iodo-1H-indole**.[\[3\]](#)[\[4\]](#)

- Iodination of the Aniline Precursor:

- To a solution of the starting aniline (e.g., 4-bromo-2-aminotoluene) in a suitable solvent such as dichloromethane, an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the iodinated aniline.
- Palladium-Catalyzed Cross-Coupling:
 - The iodinated aniline is subjected to a Sonogashira cross-coupling reaction with a suitable alkyne, such as (trimethylsilyl)acetylene.
 - The reaction is typically carried out in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
 - The reaction mixture is heated under an inert atmosphere until completion.
- Cyclization to the Indole Ring:
 - The resulting o-alkynyl aniline intermediate is then cyclized to form the indole ring. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a solvent like DMF.
 - Following the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

General Synthetic Workflow for 5,7-Disubstituted Indoles



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A generalized workflow for the synthesis of 5,7-disubstituted indoles.

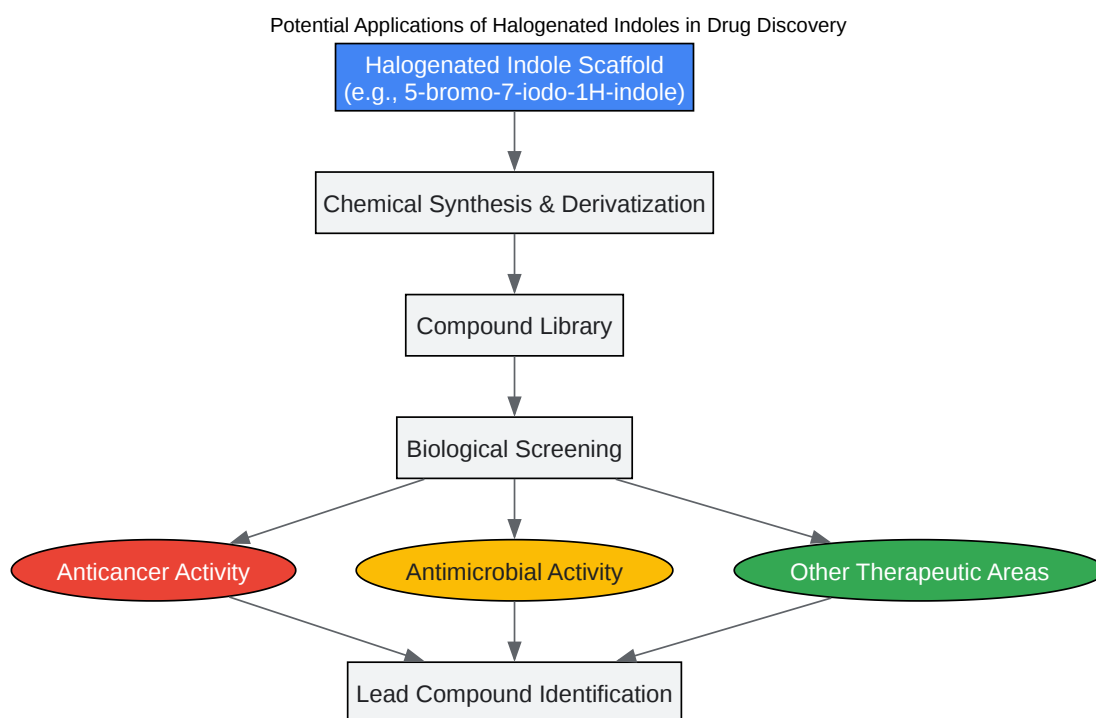
Potential Biological Significance

While there is limited specific biological data available for **5-bromo-7-iodo-1H-indole**, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities.^{[5][6]} The introduction of halogen atoms, such as bromine, can significantly modulate the biological properties of indole derivatives.

Anticancer and Antimicrobial Potential of Bromoindoles:

- **Anticancer Activity:** 5-Bromoindole derivatives have been investigated for their potential as anticancer agents. For instance, certain 5-bromoindole phytoalexin derivatives have shown antiproliferative activity against various human cancer cell lines.^[7] The bromination of some natural compounds has been associated with an increase in their biological activity.
- **Antimicrobial Activity:** The indole nucleus is a key feature in the development of antimicrobial agents. Halogenated indoles have been explored for their activity against a range of bacteria and fungi.

The presence of both a bromo and an iodo group on the indole ring of **5-bromo-7-iodo-1H-indole** provides two distinct sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds to be screened for various biological activities. The differential reactivity of the C-Br and C-I bonds can be exploited to achieve selective functionalization.



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A logical workflow for the exploration of halogenated indoles in drug discovery.

Conclusion

5-bromo-7-iodo-1H-indole is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its di-halogenated structure offers significant potential for the creation of diverse molecular architectures. While direct biological data on this specific compound is

scarce, the known activities of the broader class of halogenated indoles suggest that it could serve as a key intermediate in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of **5-bromo-7-iodo-1H-indole** is warranted to fully explore its potential in drug discovery.

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